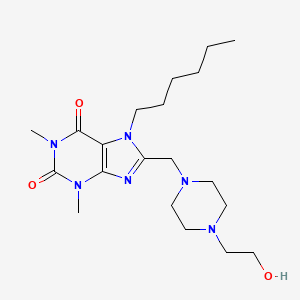

1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

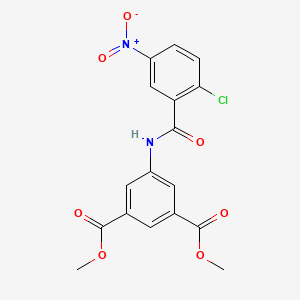

The compound “1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea” is an organic compound. It contains a cyclohexyl group, a methoxyphenyl group, a morpholinoethyl group, and a urea group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group would likely form a six-membered ring, the methoxyphenyl group would consist of a phenyl (benzene) ring with a methoxy (OCH3) substituent, and the morpholinoethyl group would contain a morpholine ring with an ethyl (CH2CH3) substituent. The urea group (NH2CONH2) would likely be involved in bonding these groups together .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its constituent groups, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the presence of reactive groups .Scientific Research Applications

Synthesis and Chemical Properties

- Biginelli-type Synthesis : An effective synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through the ternary condensation involving N-methoxyurea showcases the utility of similar urea compounds in synthesizing complex molecules (Kolosov et al., 2015).

- Coupling Agent for Peptide Synthesis : 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide acts as a coupling agent in peptide synthesis, demonstrating the functional utility of cyclohexyl and morpholinoethyl groups in biochemical applications (Griffin).

- Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the potential for similar compounds in medicinal chemistry (Vidaluc et al., 1995).

- Anticancer Activity : Cyclohexylphenyl‐chloroethyl urea derivatives have been studied for their anticancer activity, indicating the relevance of urea derivatives in therapeutic research (Bouchon et al., 2007).

Analytical and Biochemical Applications

- Selective Modification of RNA : The specificity of similar compounds for uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA illustrates their application in studying RNA modifications (Chang et al., 1972).

- Anion Sensing Properties : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes like alcohols and carboxylic acids, showcasing the application in sensing technologies (Bohne et al., 2005).

Chemical Modification and Reactivity

- Prolidase Activity Modulation : Chemical modification studies involving phenylglyoxal or 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate inactivating the enzyme prolidase underline the importance of such compounds in enzyme activity studies (Mock & Zhuang, 1991).

Synthesis of Complex Molecules

- Improved Synthesis Methods : Research on the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound conditions highlights advancements in synthesis techniques (Li et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-cyclohexyl-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXBQKSWKDLTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)

methanone](/img/structure/B2921963.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)